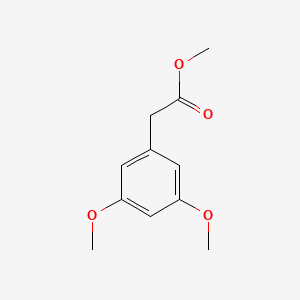

Methyl 2-(3,5-dimethoxyphenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-4-8(6-11(12)15-3)5-10(7-9)14-2/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZWNNSTRIEAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6512-32-9 | |

| Record name | METHYL 3,5-DIMETHOXYPHENYLACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-(3,5-dimethoxyphenyl)acetate CAS number 6512-32-9

An In-depth Technical Guide to Methyl 2-(3,5-dimethoxyphenyl)acetate (CAS 6512-32-9)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 6512-32-9, a key organic intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing its physicochemical properties, a robust synthesis protocol via Fischer-Speier esterification with mechanistic insights, and state-of-the-art analytical characterization methods. Furthermore, it explores the compound's strategic applications as a versatile synthon in medicinal chemistry, driven by the unique electronic properties of its dimethoxyphenyl scaffold. Safety, handling, and storage protocols are also rigorously outlined to ensure safe and effective laboratory use. This guide is intended to be a definitive resource, grounding theoretical knowledge in practical, field-proven application.

Introduction: Strategic Importance in Synthesis

Dimethoxyphenylacetic acid and its ester derivatives are a class of organic compounds with significant utility as versatile building blocks for more complex molecular architectures in both organic synthesis and medicinal chemistry.[1] The strategic placement of methoxy groups on the phenyl ring profoundly influences the compound's electronic properties, solubility, and reactivity, making these derivatives valuable scaffolds in drug discovery and development.[1]

This compound, the subject of this guide, serves as a pivotal intermediate. Its structure contains two key reactive handles: an ester functionality amenable to hydrolysis or amidation, and an electron-rich aromatic ring activated by two meta-positioned methoxy groups, predisposing it to electrophilic substitution. This unique combination makes it a valuable precursor for the synthesis of novel, potentially bioactive compounds, particularly in the development of anti-inflammatory agents and analgesics.[1][2]

Physicochemical & Structural Properties

A thorough understanding of a compound's physical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6512-32-9 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][3][7] |

| Molecular Weight | 210.23 g/mol | [1][3][7] |

| IUPAC Name | This compound | [1][7] |

| Appearance | Colorless to Light Yellow/Orange Liquid | [1] |

| Purity | >98.0% (GC) | [1][8] |

| Boiling Point | 94 °C @ 0.04 mmHg (0.005 kPa) | [1][8][9] |

| Flash Point | 131 °C | [1][9] |

| Refractive Index | 1.52 | [1] |

| InChI Key | CLZWNNSTRIEAMH-UHFFFAOYSA-N | [3][7] |

| Canonical SMILES | COC1=CC(=CC(=C1)CC(=O)OC)OC | [3][10] |

Synthesis: The Fischer-Speier Esterification

The most direct and widely employed method for preparing this compound is the Fischer-Speier esterification.[1] This classic acid-catalyzed reaction involves the condensation of the parent carboxylic acid, 3,5-Dimethoxyphenylacetic acid, with methanol.

Causality of Method Selection: The Fischer esterification is an equilibrium-controlled process.[11] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is effectively achieved by using one of the reactants, typically the alcohol, in large excess, which also allows it to function as the solvent.[12][13] Alternatively, the removal of water as it is formed (e.g., via a Dean-Stark apparatus) can also drive the reaction to completion.[11][12] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[11][12]

Reaction Mechanism

The mechanism proceeds through a series of reversible proton transfer and nucleophilic addition-elimination steps.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 6512-32-9|this compound|BLD Pharm [bldpharm.com]

- 5. CAS RN 6512-32-9 | Fisher Scientific [fishersci.com]

- 6. arctomsci.com [arctomsci.com]

- 7. Methyl 3,5-dimethoxyphenylacetate | C11H14O4 | CID 592191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Methyl (3,5-Dimethoxyphenyl)acetate | 6512-32-9 [sigmaaldrich.com]

- 10. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

(3,5-Dimethoxyphenyl)acetic acid methyl ester physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of (3,5-Dimethoxyphenyl)acetic acid methyl ester

This guide provides a comprehensive technical overview of (3,5-Dimethoxyphenyl)acetic acid methyl ester, a key organic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core physical properties, spectroscopic signature, synthesis protocols, and handling considerations to support its effective application in complex synthetic workflows.

Core Chemical Identity

(3,5-Dimethoxyphenyl)acetic acid methyl ester, also known as Methyl 3,5-dimethoxyphenylacetate, is a derivative of phenylacetic acid.[1][2] Its structure features a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a methyl acetate group at the 1 position. This substitution pattern imparts specific chemical properties and reactivity, making it a valuable building block in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 6512-32-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| IUPAC Name | methyl 2-(3,5-dimethoxyphenyl)acetate | [1] |

| InChIKey | CLZWNNSTRIEAMH-UHFFFAOYSA-N | [1] |

| Synonyms | Methyl 3,5-dimethoxyphenylacetate | [1][2] |

Physicochemical Properties

The physical characteristics of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Boiling Point | 94°C @ 0.04 mmHg | [3] |

| Density (Predicted) | 1.105 ± 0.06 g/cm³ | [3] |

| Refractive Index | 1.5200 to 1.5240 | [3] |

| Storage | Room Temperature, Sealed in Dry | [3] |

The parent compound, (3,5-Dimethoxyphenyl)acetic acid, is a crystalline solid.[4][5] While the physical state of the methyl ester is not explicitly defined in the provided results, its reported boiling point at reduced pressure suggests it is likely a high-boiling liquid or a low-melting solid at standard temperature and pressure. The two methoxy groups are known to enhance solubility in common organic solvents.[4]

The Analytical Fingerprint: Spectroscopic Profile

Structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic data for verifying the identity and purity of (3,5-Dimethoxyphenyl)acetic acid methyl ester.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The NIST WebBook contains a mass spectrum for this compound, which is a primary source for its identification.[1]

-

Molecular Ion (M⁺): A peak at m/z = 210, corresponding to the molecular weight of the compound [C₁₁H₁₄O₄]⁺.

-

Key Fragments: Expect to see characteristic fragments resulting from the loss of the methoxy group (-•OCH₃, m/z = 179) and the carbomethoxy group (-•COOCH₃, m/z = 151). The base peak in the spectrum is a crucial identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The molecule's symmetry simplifies its ¹H NMR spectrum.

¹H NMR (Proton NMR) - Predicted Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.4 | m | 3H | Ar-H | Aromatic protons. The symmetrical substitution results in two signals for the three aromatic protons. |

| ~ 3.79 | s | 6H | Ar-OCH ₃ | Two equivalent methoxy groups on the aromatic ring. |

| ~ 3.68 | s | 3H | O-CH ₃ | Methyl group of the ester functionality. |

| ~ 3.58 | s | 2H | CH ₂ | Methylene protons adjacent to the aromatic ring and carbonyl group. |

¹³C NMR (Carbon NMR) - Predicted Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 172.0 | Quaternary (C) | C =O (Ester carbonyl) |

| ~ 160.8 | Quaternary (C) | C -OCH₃ (Aromatic) |

| ~ 137.5 | Quaternary (C) | C -CH₂ (Aromatic) |

| ~ 106.5 | Tertiary (CH) | Aromatic C H (ortho to CH₂) |

| ~ 99.0 | Tertiary (CH) | Aromatic C H (para to CH₂) |

| ~ 55.3 | Primary (CH₃) | Ar-OC H₃ |

| ~ 52.1 | Primary (CH₃) | Ester OC H₃ |

| ~ 41.5 | Secondary (CH₂) | C H₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~ 1735 | C=O Stretch | Ester Carbonyl |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1250-1050 | C-O Stretch | Ester and Ether |

Synthesis and Application

Recommended Synthetic Protocol: Fischer Esterification

The most direct method for preparing (3,5-Dimethoxyphenyl)acetic acid methyl ester is the Fischer esterification of its parent carboxylic acid, (3,5-Dimethoxyphenyl)acetic acid. This acid-catalyzed reaction with methanol is a standard and reliable laboratory procedure.

Experimental Workflow:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve (3,5-Dimethoxyphenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved via column chromatography if necessary.

Caption: Fischer Esterification Workflow.

Role in Drug Development and Research

While this guide focuses on the methyl ester, the utility of the core (3,5-dimethoxyphenyl)acetic acid moiety is well-documented. It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[4] It is also employed in neuroscience research and natural product synthesis.[4] The methyl ester form serves as a protected version of the carboxylic acid, allowing for selective reactions at other sites of a more complex molecule before being hydrolyzed back to the active acid if needed.

Caption: Role as a Synthetic Intermediate.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[3][7]

This compound is intended for research use only. All handling should be performed by trained professionals who have assessed the potential hazards.

References

-

NIST. Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

Wiley. (3,5-Dimethoxyphenyl)acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

Sources

- 1. Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 3,5-DIMETHOXYPHENYLACETIC ACID METHYL ESTER CAS#: 6512-32-9 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,5-Dimethoxyphenylacetic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.ca [fishersci.ca]

Synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate from 3,5-dimethoxyphenylacetic acid

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of this compound from 3,5-dimethoxyphenylacetic acid. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, understanding the nuances of its preparation is crucial for professionals in drug development and organic synthesis.[1][2] This document moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, ensuring both scientific accuracy and practical applicability.

Strategic Approaches to Esterification

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic chemistry. Several methods exist, each with distinct advantages and disadvantages depending on the substrate's sensitivity and the desired scale of the reaction. For the esterification of 3,5-dimethoxyphenylacetic acid, the primary considerations revolve around reaction efficiency, mildness of conditions, and ease of purification. This guide will focus on three principal strategies: Fischer-Speier Esterification, Diazomethane Methylation, and Carbodiimide-Mediated Esterification (Steglich Esterification).

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a well-established and cost-effective method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]

Mechanistic Rationale

The reaction proceeds via a series of equilibrium steps.[3][5][6][7][8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[3][4][6][7][9] This is followed by a nucleophilic attack from the alcohol (methanol) to form a tetrahedral intermediate.[3][4][6][7] Subsequent proton transfer and elimination of a water molecule yield the ester.[3][4][6][7]

To drive the equilibrium towards the product, it is common practice to use a large excess of the alcohol or to remove water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[7][9][10]

Diagram: Fischer-Speier Esterification Workflow

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol

Table 1: Reagents and Conditions for Fischer-Speier Esterification

| Reagent/Parameter | Quantity/Value | Purpose |

| 3,5-Dimethoxyphenylacetic Acid | 1.0 eq | Starting Material |

| Methanol | 10-20 eq (or as solvent) | Reactant and Solvent |

| Sulfuric Acid (conc.) | 0.1-0.2 eq | Catalyst |

| Reaction Temperature | Reflux (approx. 65°C) | To overcome activation energy |

| Reaction Time | 2-5 hours | To reach equilibrium |

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxyphenylacetic acid and methanol.

-

Slowly and cautiously add concentrated sulfuric acid to the mixture while stirring.[11]

-

Heat the reaction mixture to reflux and maintain for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11][12][13]

-

After completion, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.[11]

-

Dissolve the residue in an organic solvent such as ethyl acetate.[11]

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.[11][13]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

-

Purify the crude ester by column chromatography or distillation.[10]

Diazomethane Methylation: A High-Yielding but Hazardous Alternative

Diazomethane (CH₂N₂) is a potent methylating agent that reacts rapidly with carboxylic acids to form methyl esters in excellent yields.[14][15][16] However, its use is accompanied by significant safety concerns due to its toxicity and explosive nature.[17][18][19][20]

Mechanistic Rationale

The reaction mechanism involves a simple acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[14][15][16][21] The highly unstable methyldiazonium cation is then attacked by the carboxylate anion in an Sₙ2 fashion, leading to the formation of the methyl ester and the evolution of nitrogen gas.[14][15][16]

Diagram: Diazomethane Methylation Mechanism

Caption: Mechanism of esterification using diazomethane.

Experimental Protocol and Safety Considerations

Due to the extreme hazards associated with diazomethane, this procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions in place, including the use of a blast shield and specialized glassware. [14][17][18] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer, commercially available alternative that can often be used in place of diazomethane.[18][22]

Table 2: Reagents and Conditions for Diazomethane Methylation

| Reagent/Parameter | Quantity/Value | Purpose |

| 3,5-Dimethoxyphenylacetic Acid | 1.0 eq | Starting Material |

| Diazomethane (in ether) | ~1.1 eq | Methylating Agent |

| Solvent | Diethyl ether | Reaction Medium |

| Reaction Temperature | 0°C to room temperature | Controlled reaction |

| Reaction Time | 5-15 minutes | Rapid reaction |

Step-by-Step Methodology:

-

Dissolve 3,5-dimethoxyphenylacetic acid in diethyl ether in a flask with a vent.

-

Cool the solution in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.[16]

-

Allow the reaction to proceed for a few minutes.

-

Quench the excess diazomethane by the careful, dropwise addition of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to obtain the methyl ester, which is often pure enough for subsequent use without further purification.[16]

Steglich Esterification: Mild and Versatile

The Steglich esterification is a mild and efficient method for forming esters using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[23][24][25][26] This method is particularly useful for substrates that are sensitive to the acidic conditions of the Fischer esterification.[22][23][24][25]

Mechanistic Rationale

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[24][25] DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a more reactive N-acylpyridinium species.[23][24] This "active ester" is readily attacked by the alcohol (methanol) to yield the desired ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[23][24][25]

Diagram: Steglich Esterification Logical Flow

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl (3,5-Dimethoxyphenyl)acetate [myskinrecipes.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. psiberg.com [psiberg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 13. odinity.com [odinity.com]

- 14. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. ehs.unm.edu [ehs.unm.edu]

- 18. - Division of Research Safety | Illinois [drs.illinois.edu]

- 19. chemicalbook.com [chemicalbook.com]

- 20. nj.gov [nj.gov]

- 21. researchgate.net [researchgate.net]

- 22. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 23. Steglich esterification - Wikipedia [en.wikipedia.org]

- 24. Steglich Esterification [organic-chemistry.org]

- 25. grokipedia.com [grokipedia.com]

- 26. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Fischer-Speier Esterification for the Synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate

This guide provides a comprehensive overview of the Fischer-Speier esterification for the synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the reaction's mechanistic underpinnings, offers a field-proven experimental protocol, and discusses the critical parameters for process optimization and control.

Foundational Principles: The Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, is a classic and widely employed method for the synthesis of esters from a carboxylic acid and an alcohol.[1] The reaction is characterized by its simplicity and the use of an acid catalyst, typically a strong Brønsted acid like sulfuric acid or a Lewis acid.[1][2] For the synthesis of this compound, the most direct and common approach is the Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst.[3]

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][4] The equilibrium nature of the reaction necessitates strategies to drive it towards the formation of the ester product. This is typically achieved by applying Le Chatelier's principle, which involves using an excess of one of the reactants (usually the less expensive alcohol) or by removing the water byproduct as it is formed.[5][6][7]

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Fischer-Speier esterification proceeds through a series of protonation and deprotonation steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[8]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][8]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][8]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[8][10]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4][8]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via Fischer-Speier esterification.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| 3,5-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.20 | >98% | Starting material |

| Methanol | CH₃OH | 32.04 | Anhydrous, >99.8% | Reactant and solvent |

| Sulfuric acid | H₂SO₄ | 98.08 | Concentrated, 95-98% | Catalyst |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | For neutralization |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | For washing |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Drying agent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS grade | Extraction solvent |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyphenylacetic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to carboxylic acid is 10:1 to ensure the reaction equilibrium is shifted towards the product.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirring solution.[11] A typical catalyst loading is 1-5 mol% relative to the carboxylic acid.[12]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.[13] The reaction temperature will be the boiling point of methanol (approximately 65 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[11]

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the ester.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[11][13]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.[11]

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]

-

For higher purity, the crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether).[14][15]

-

Process Optimization and Causality

The success of the Fischer-Speier esterification hinges on several critical parameters. Understanding the causality behind these choices is paramount for achieving high yields and purity.

The Dual Role of the Acid Catalyst

Concentrated sulfuric acid serves two crucial functions in this reaction:

-

Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[16] This lowers the activation energy of the reaction, increasing the reaction rate.[16]

-

Dehydrating Agent: Sulfuric acid is a strong dehydrating agent and sequesters the water produced during the reaction.[17][18] This removal of a product shifts the reaction equilibrium to the right, in accordance with Le Chatelier's principle, thus increasing the yield of the ester.[6][16][19]

Driving the Equilibrium: The Importance of Excess Reagent

The Fischer esterification is a reversible process.[16] To maximize the yield of the ester, the equilibrium must be shifted towards the products.[9] A common and cost-effective strategy is to use a large excess of the alcohol, which also serves as the solvent in many cases.[1][7] This high concentration of a reactant drives the reaction forward.[6][20]

Temperature and Reaction Time

The reaction is typically carried out at the reflux temperature of the alcohol being used.[1] Heating increases the reaction rate, allowing the equilibrium to be reached more quickly.[16] The optimal reaction time is determined by monitoring the reaction's progress, as prolonged heating can sometimes lead to side reactions or degradation of the product.

Visualizing the Process

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Pathway

Caption: Simplified mechanism of the Fischer-Speier esterification.

Conclusion

The Fischer-Speier esterification remains a cornerstone of organic synthesis due to its simplicity, cost-effectiveness, and broad applicability. For the synthesis of this compound, this method provides a reliable and scalable route. By understanding and controlling the key reaction parameters—catalyst function, reactant stoichiometry, and reaction conditions—researchers and drug development professionals can consistently achieve high yields of this valuable intermediate. The protocol and insights provided in this guide serve as a robust foundation for the successful implementation of this important transformation in a laboratory setting.

References

-

Wikipedia. Fischer–Speier esterification. [Link]

-

ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. [Link]

-

Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

-

JoVE. (2020, March 26). Video: Esterification - Prep. [Link]

-

Chemistry Stack Exchange. (2018, September 9). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. [Link]

-

Reddit. (2023, January 29). Sulphuric acid in esterification. [Link]

-

JoVE. (2020, March 26). Video: Esterification - Concept. [Link]

-

Homework.Study.com. How concentrated sulfuric acid catalyzes Fischer esterification?. [Link]

-

National Center for Biotechnology Information. (2017, October 12). Ester formation at the liquid–solid interface. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. [Link]

-

YouTube. (2023, September 18). Esterification and Le Chaterial's Principle | Organic | Chemical Equilibrium. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

-

ResearchGate. Fischer-Speier esterification | Request PDF. [Link]

-

National Center for Biotechnology Information. Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. [Link]

-

National Center for Biotechnology Information. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

-

International Union of Crystallography. Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

University of California, Irvine. 29. The Fischer Esterification. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Video: Esterification - Prep [jove.com]

- 6. Video: Esterification - Concept [jove.com]

- 7. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. scienceready.com.au [scienceready.com.au]

- 17. reddit.com [reddit.com]

- 18. homework.study.com [homework.study.com]

- 19. youtube.com [youtube.com]

- 20. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(3,5-dimethoxyphenyl)acetate

Introduction

Methyl 2-(3,5-dimethoxyphenyl)acetate (CAS No. 6512-32-9) is a significant organic compound, primarily utilized as a versatile intermediate in the synthesis of more complex molecular architectures. Its 3,5-dimethoxy substitution pattern imparts a unique stereoelectronic profile that is leveraged by researchers in medicinal chemistry and materials science. An unambiguous confirmation of its molecular structure is paramount for any downstream application, ensuring the integrity of synthetic pathways and the purity of the final products.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from each technique corroborates the others, collectively providing a definitive structural fingerprint of the molecule. We will not only present the spectral data but also delve into the causality behind experimental choices and the rationale for the observed spectral features.

Molecular Structure and Spectroscopic Overview

To interpret spectroscopic data effectively, one must first understand the molecule's constituent parts. This compound is composed of a 1,3,5-trisubstituted benzene ring, two methoxy (-OCH₃) ether groups, an aliphatic methylene (-CH₂-) bridge, and a methyl ester (-COOCH₃) functional group. The inherent symmetry of the phenyl ring, where the two methoxy groups are equivalent, is a key feature that simplifies its NMR spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale for NMR in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and quantity of magnetically active nuclei, primarily ¹H (proton) and ¹³C. The direct proportionality between signal intensity and the number of nuclei makes it an excellent quantitative method as well.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust NMR protocol is crucial for generating high-quality, reproducible data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.[1]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Relaxation Delay: Set a relaxation delay of 5-10 seconds to ensure complete T1 relaxation, which is critical for accurate signal integration.[1]

-

Number of Scans: Typically 8 to 16 scans are adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a clear map of the proton environments in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.45 | d (doublet) | 2H | H2, H6 |

| ~ 6.38 | t (triplet) | 1H | H4 |

| ~ 3.79 | s (singlet) | 6H | H10, H11 (-OCH₃) |

| ~ 3.69 | s (singlet) | 3H | H9 (-COOCH₃) |

| ~ 3.58 | s (singlet) | 2H | H7 (-CH₂-) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.3-6.5 ppm): The symmetry of the phenyl ring results in two distinct signals. The two protons at positions C2 and C6 are chemically equivalent and appear as a doublet due to coupling with the single proton at C4. The C4 proton appears as a triplet, as it is coupled to the two equivalent protons at C2 and C6. These protons are significantly shielded (shifted upfield) by the strong electron-donating effect of the two methoxy groups.

-

Methoxy Protons (δ ~3.79 ppm): The two methoxy groups at C3 and C5 are chemically equivalent due to the molecule's symmetry. Their six protons resonate as a single, sharp singlet, a characteristic signal for methoxy groups on an aromatic ring.[2]

-

Ester Methyl Protons (δ ~3.69 ppm): The three protons of the methyl ester group are in a distinct chemical environment and appear as a sharp singlet. This chemical shift is typical for methyl esters.[2]

-

Methylene Protons (δ ~3.58 ppm): The two protons of the methylene bridge (C7) are adjacent to both the aromatic ring and the carbonyl group. They are equivalent and resonate as a singlet.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 172.0 | C8 (Ester C=O) |

| ~ 160.5 | C3, C5 (Ar-OCH₃) |

| ~ 137.0 | C1 (Ar-C) |

| ~ 107.0 | C2, C6 (Ar-CH) |

| ~ 99.0 | C4 (Ar-CH) |

| ~ 55.5 | C10, C11 (-OCH₃) |

| ~ 52.3 | C9 (-COOCH₃) |

| ~ 41.5 | C7 (-CH₂-) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~172.0 ppm): The ester carbonyl carbon is the most deshielded carbon and appears furthest downfield.

-

Aromatic Carbons (δ 99-161 ppm): Six aromatic carbons give rise to four distinct signals due to symmetry. The carbons directly attached to the electron-donating methoxy groups (C3, C5) are the most deshielded among the ring carbons. The quaternary carbon (C1) is also observed, followed by the protonated carbons (C2, C6, and C4), which are shifted upfield.

-

Aliphatic Carbons (δ 41-56 ppm): The two equivalent methoxy carbons (C10, C11) appear around 55.5 ppm. The ester methyl carbon (C9) is found at a similar shift (~52.3 ppm), while the methylene bridge carbon (C7) is the most shielded in this group, appearing around 41.5 ppm.

Infrared (IR) Spectroscopy

The Utility of IR for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR has become the standard method for IR analysis due to its simplicity and minimal sample preparation.[3]

-

Background Scan: Before analyzing the sample, a background spectrum is collected. This measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal, allowing it to be digitally subtracted from the sample spectrum.[4]

-

Sample Application: A small amount of the sample (a few milligrams of solid or one drop of liquid) is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[5]

-

Apply Pressure: For a solid sample, a pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[5]

-

Data Acquisition: The spectrum is collected, typically by averaging 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, the crystal is wiped clean with a soft cloth or tissue, using a suitable solvent like isopropanol if necessary.

IR Spectral Data & Interpretation

The IR spectrum provides a clear fingerprint of the molecule's key bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency (ν, cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| ~ 3000-2840 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~ 1735 | Strong | C=O stretch | Ester |

| ~ 1600, 1500 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~ 1250-1050 | Strong | C-O stretch | Ester & Aryl Ether |

Interpretation of the IR Spectrum:

-

C=O Stretch (~1735 cm⁻¹): The most prominent peak in the spectrum will be a strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ester group. Its position is characteristic of a saturated ester.

-

C-H Stretches (3000-2840 cm⁻¹): This region will show medium-intensity peaks corresponding to the C-H stretching vibrations of the sp³ hybridized carbons in the methoxy and methylene groups. Weaker peaks just above 3000 cm⁻¹ for the aromatic C-H stretches may also be visible.

-

C=C Stretches (~1600, 1500 cm⁻¹): Absorptions of medium to strong intensity appear in this region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretches (1250-1050 cm⁻¹): This region of the spectrum will be dominated by strong C-O stretching bands. The spectrum will show at least two strong bands: one for the aryl-alkyl ether (Ar-O-CH₃) and another for the ester (C-O-C).

Mass Spectrometry (MS)

MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its structural components. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in predictable ways.[6]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample must be volatile. A small amount (microgram scale) is introduced into the ion source, often via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column. The sample is vaporized by heating under high vacuum.[7][8]

-

Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[9]

-

Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

-

Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis

The mass spectrum provides a unique fragmentation fingerprint. The molecular formula is C₁₁H₁₄O₄, giving a molecular weight of 210.23 g/mol .

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 210 | Low to Medium | [M]⁺• (Molecular Ion) |

| 151 | High (Base Peak) | [C₉H₁₁O₂]⁺ (Loss of •COOCH₃) |

| 121 | Medium | [C₇H₅O₂]⁺ (Loss of CH₂O from m/z 151) |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 210): The peak corresponding to the intact molecule radical cation is expected at m/z 210. Its intensity may be relatively low due to the high propensity for fragmentation.

-

Base Peak (m/z 151): The most favorable fragmentation pathway is the cleavage of the bond between the methylene carbon (C7) and the carbonyl carbon (C8). This is a benzylic cleavage that results in the loss of a carbomethoxy radical (•COOCH₃, 59 Da) and the formation of a highly stable, resonance-stabilized 3,5-dimethoxybenzyl cation. This fragment is expected to be the most abundant ion, making it the base peak of the spectrum.

Caption: Primary fragmentation pathway of this compound under Electron Ionization (EI).

Conclusion

The structural elucidation of this compound is definitively achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, including the key symmetry of the aromatic ring. IR spectroscopy provides a rapid verification of the essential ester and ether functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable dimethoxybenzyl cation. Together, these techniques provide a robust and self-validating analytical package essential for quality control and research applications involving this important synthetic intermediate.

References

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

-

Malavolta, L., & Thompson, M. L. (2017). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 5(2), 46-52. Retrieved from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Malavolta, L., & Thompson, M. L. (2017). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Science and Education Publishing. Retrieved from [Link]

-

Malavolta, L., & Thompson, M. L. (2017). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bruker Optics. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. agilent.com [agilent.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. bitesizebio.com [bitesizebio.com]

A Technical Guide to the Solubility of Methyl 2-(3,5-dimethoxyphenyl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in both chemical and biological systems. For professionals in drug discovery and development, understanding a compound's solubility profile is fundamental to formulation, bioavailability, and overall therapeutic efficacy.[1][2][3] This guide provides an in-depth analysis of the solubility characteristics of Methyl 2-(3,5-dimethoxyphenyl)acetate. While specific quantitative data for this compound is not extensively published, this paper establishes a predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it provides a robust, step-by-step experimental protocol for determining its solubility in various organic solvents, ensuring researchers can generate reliable, in-house data.

Introduction: The Critical Role of Solubility in Research and Development

The extent to which a compound dissolves in a solvent is a decisive factor in a multitude of scientific applications. In drug development, poor aqueous solubility can lead to low bioavailability, hindering a promising active pharmaceutical ingredient (API) from reaching its therapeutic target.[1][4] Conversely, solubility in organic solvents is paramount for synthesis, purification, extraction, and the formulation of various dosage forms. An accurate understanding of a compound's solubility across a spectrum of solvents allows scientists to:

-

Design effective purification strategies like crystallization and chromatography.

-

Develop robust formulations for both preclinical and clinical studies.

-

Predict absorption and distribution characteristics in vivo.

-

Ensure homogeneity and consistency in reaction mixtures.

This guide focuses on this compound, a compound with potential applications as a building block in medicinal chemistry and organic synthesis.[5] By understanding its solubility, researchers can streamline workflows and accelerate development timelines.

Physicochemical Properties of this compound

To predict solubility, one must first understand the molecule's intrinsic properties. This compound (CAS No: 6512-32-9) is a derivative of phenylacetic acid.[6]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem[6] |

| Molecular Weight | 210.23 g/mol | PubChem[6] |

| CAS Number | 6512-32-9 | PubChem[6] |

The structure, shown below, is key to its solubility behavior.

Caption: Structure of this compound.

Theoretical Principles of Solubility: A Predictive Analysis

The adage "like dissolves like" is the guiding principle for predicting solubility.[7][8][9] This means that solutes tend to dissolve in solvents with similar polarity.[7][9]

Molecular Structure Analysis:

-

Nonpolar Character: The core of the molecule is the benzene ring and the methylene (-CH₂-) group, which are nonpolar and hydrophobic. The two methyl ether groups (-OCH₃) and the methyl ester group (-COOCH₃) also contribute to its nonpolar character.

-

Polar Character: The molecule's polarity arises from the carbonyl group (C=O) and the two ether oxygen atoms. These groups contain electronegative oxygen atoms, creating bond dipoles. They can act as hydrogen bond acceptors.

Solvent Interaction Potential:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The large nonpolar surface area of this compound suggests it will have favorable interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents possess dipole moments but do not have acidic protons to donate for hydrogen bonding. They will interact favorably with the polar ester and ether functionalities of the solute. Dichloromethane and ethyl acetate are expected to be excellent solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have both dipole moments and hydrogen bond-donating capabilities. While the solute can accept hydrogen bonds at its oxygen atoms, it lacks a hydrogen bond-donating group. Its solubility in alcohols is expected to be moderate to high, as the alkyl chains of the alcohols can interact with the nonpolar parts of the solute.

-

Highly Polar Solvents (e.g., Water): Water is a highly polar, protic solvent that forms strong hydrogen bond networks. The large hydrophobic backbone of this compound is expected to disrupt these networks, leading to very low solubility.[9]

Predicted Solubility Profile (Qualitative)

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | Favorable van der Waals interactions with the large nonpolar structure. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF) | High to Very High | Strong dipole-dipole interactions between solvent and the ester/ether groups. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Solute can act as a hydrogen bond acceptor; alkyl groups of solvent interact with nonpolar regions. |

| Highly Polar | Water | Low to Insoluble | The large hydrophobic structure disrupts water's strong hydrogen-bonding network. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[10][11] The following protocol is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure:

-

Preparation of Stock Standards:

-

Accurately prepare a series of standard solutions of this compound in each test solvent. These will be used to create a calibration curve. The concentration range should bracket the expected solubility.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to several vials (performing the experiment in triplicate is recommended for statistical validity). "Excess" ensures that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid.[10]

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard, though the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[11][12]

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved solids to sediment.[11]

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. The filter material must be chemically compatible with the solvent.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

The final solubility is typically reported in units of mg/mL or mol/L.

-

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

-

National Center for Biotechnology Information. (n.d.). Methyl 3,5-dimethoxyphenylacetate. PubChem. [Link]

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- University of Canterbury. (2023, August 31). Solubility of Organic Compounds.

- Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Enamine. (n.d.). Shake-Flask Solubility Assay.

-

National Center for Biotechnology Information. (n.d.). Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate. PubChem. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). The Importance of Solubility for New Drug Molecules. Journal of Drug Delivery. [Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

- Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 3,5-dimethoxyphenylacetate | C11H14O4 | CID 592191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Chemical Reactivity of Methoxy Groups in Methyl 2-(3,5-dimethoxyphenyl)acetate

Abstract

The methoxy group is a ubiquitous functional group in natural products and synthetic pharmaceuticals, exerting a profound influence on a molecule's physicochemical properties and biological activity. This guide provides an in-depth analysis of the chemical reactivity of the methoxy groups in Methyl 2-(3,5-dimethoxyphenyl)acetate, a common building block in organic synthesis. We will explore the dual nature of the methoxy group's influence: its powerful electronic effects on the aromatic ring and its own susceptibility to chemical transformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical characteristics of this scaffold for the synthesis of novel compounds. We will delve into key reaction classes, including electrophilic aromatic substitution, ether cleavage, and ortho-metalation, providing both mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Importance of the Methoxy Group

This compound presents a fascinating case study in aromatic reactivity. The molecule's core is a benzene ring substituted with two methoxy (-OCH₃) groups and a methyl acetate side chain. The methoxy group, often considered a hybrid of a hydroxyl and a methyl group, offers unique properties that are highly valued in drug discovery. It is a non-lipophilic hydrogen bond acceptor that does not significantly increase a molecule's polar surface area (PSA), a critical parameter for oral bioavailability.[1][2]

The two methoxy groups in this specific molecule are positioned meta to each other. This arrangement has significant consequences for the electronic environment of the aromatic ring, creating specific sites of high nucleophilicity that can be selectively targeted for functionalization. Understanding and controlling the reactivity at these sites, as well as the reactivity of the methoxy groups themselves, is paramount for the strategic design of complex molecular architectures.

This guide is structured to first address the reactivity of the aromatic ring as directed by the methoxy substituents, followed by an examination of reactions that directly transform the methoxy groups.

Part I: Methoxy Group Influence on Aromatic Ring Reactivity

The primary influence of the methoxy groups on the aromatic ring is their powerful electron-donating nature. This occurs through two mechanisms: a weak, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and a strong, electron-donating resonance effect (+M) from the oxygen's lone pairs.[3][4] The resonance effect overwhelmingly dominates, making the methoxy group a potent activating group for electrophilic aromatic substitution (EAS).[3][5]

Electrophilic Aromatic Substitution (EAS)

In this compound, the two methoxy groups at positions 3 and 5 synergistically activate the aromatic ring. They direct incoming electrophiles to the positions ortho and para to themselves.

-

Position C4: This position is ortho to both methoxy groups, making it the most electron-rich and nucleophilic site on the ring. It is the primary target for most electrophilic substitution reactions.

-

Positions C2 and C6: These positions are equivalent. Each is ortho to one methoxy group and para to the other, also rendering them highly activated. However, they are sterically hindered by the adjacent methyl acetate group at C1, which can diminish their reactivity compared to the C4 position.[6]

The overall mechanism for EAS proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8] The electron-donating methoxy groups are crucial for stabilizing this intermediate.

Caption: General mechanism for Electrophilic Aromatic Substitution at the C4 position.

This protocol describes the regioselective bromination of the aromatic ring, a foundational EAS reaction.[9]

Objective: To synthesize Methyl 2-(4-bromo-3,5-dimethoxyphenyl)acetate.

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

Dissolve this compound in anhydrous DMF (approx. 0.5 M concentration) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add N-Bromosuccinimide (NBS) to the stirred solution in small portions over 15 minutes. The choice of NBS provides a mild source of electrophilic bromine, minimizing side reactions.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure Methyl 2-(4-bromo-3,5-dimethoxyphenyl)acetate.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective deprotonation of an aromatic ring, guided by a Directing Metalation Group (DMG).[10] Methoxy groups are effective DMGs. The heteroatom (oxygen) coordinates to an organolithium reagent (e.g., n-BuLi), delivering the base to a proximal ortho proton.[11]

For this compound, the protons at C2, C4, and C6 are all ortho to a methoxy group. The proton at C4 is ortho to two methoxy groups, making it the most acidic and the most likely site for deprotonation, leading to a kinetically controlled lithiation.[12] The resulting aryllithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles.

Caption: Workflow for Directed Ortho-Metalation and subsequent functionalization.

Part II: Direct Chemical Transformations of the Methoxy Groups

While the methoxy groups strongly influence the aromatic core, they are not inert. Their transformation, particularly through cleavage, is a critical strategy for introducing phenolic hydroxyl groups, which are often key pharmacophores.

Ether Cleavage (O-Demethylation)

The cleavage of the aryl C-O-CH₃ bond is a synthetically vital transformation.[13] This reaction is most commonly achieved under acidic conditions, where protonation of the ether oxygen makes it a better leaving group, followed by nucleophilic attack on the methyl carbon.[14][15]

Common Reagents for O-Demethylation:

| Reagent Class | Examples | Mechanism | Causality & Considerations |

|---|---|---|---|

| Lewis Acids | BBr₃, BCl₃ | SN2 | Highly effective and common. BBr₃ is particularly potent but moisture-sensitive and corrosive. The reaction proceeds via coordination of boron to the ether oxygen, followed by bromide attack on the methyl group.[16] |

| Strong Protic Acids | HBr, HI | SN2 | Requires harsh conditions (high temperatures). The high nucleophilicity of Br⁻ and I⁻ is key to the reaction's success.[17][18] |

| Nucleophiles | Thiolates (e.g., EtSNa), LiPPh₂ | SN2 | Operates under basic conditions, useful for substrates with acid-sensitive functional groups. Requires a strong, soft nucleophile.[16][18] |

Due to the symmetry of the starting material, selective demethylation of one methoxy group over the other is not a primary concern. However, in multifunctional molecules, the choice of reagent is critical to avoid unwanted side reactions.[19]

Caption: Mechanism of O-demethylation using Boron Tribromide (BBr₃).

This protocol details the complete conversion of both methoxy groups to hydroxyl groups.

Objective: To synthesize Methyl 2-(3,5-dihydroxyphenyl)acetate.

Materials:

-

This compound (1.0 eq)

-

Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (2.5 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Argon or Nitrogen atmosphere

-

Syringes, needles, and standard glassware

Procedure:

-

Caution: BBr₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood under inert atmosphere.

-

Dissolve this compound in anhydrous DCM (approx. 0.2 M) in a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and inert gas inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the exothermic reaction and prevent side product formation.

-

Slowly add the BBr₃ solution via syringe or dropping funnel to the stirred solution over 30-45 minutes.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol. This step destroys excess BBr₃.

-

Remove the solvent under reduced pressure. Add more methanol and repeat the evaporation process (3x) to ensure all boron residues are removed as volatile trimethyl borate.

-

The residue can then be redissolved in ethyl acetate and water, and the product extracted. The organic layers are combined, dried, and concentrated.

-

Purify the crude product by column chromatography or recrystallization to yield Methyl 2-(3,5-dihydroxyphenyl)acetate.

Oxidative Reactivity

While less common than O-demethylation, the methoxy groups and the activated ring can undergo oxidative transformations.

-

Metabolic Oxidation: In a biological context, cytochrome P450 enzymes can catalyze oxidative O-demethylation.[18] This is a key metabolic pathway for many methoxy-containing drugs.

-

Ring Hydroxylation: The electron-rich aromatic ring is susceptible to direct oxidation to form phenolic products. Reagents like peroxy acids can achieve this transformation, with the reaction following the rules of electrophilic aromatic substitution.[20][21] The C4 position would be the most likely site for such hydroxylation.

Conclusion

The methoxy groups in this compound are not merely passive substituents; they are powerful controllers of the molecule's chemical behavior. They render the aromatic ring highly nucleophilic and direct incoming electrophiles with high regioselectivity, primarily to the C4 position. Simultaneously, the methoxy groups themselves represent latent hydroxyl functionalities, accessible through robust and well-established ether cleavage protocols. This duality makes the 3,5-dimethoxyphenyl scaffold an exceptionally versatile platform for the synthesis of complex molecules. A thorough understanding of these reactivity patterns allows medicinal and synthetic chemists to strategically and efficiently construct novel chemical entities with tailored properties for applications in drug discovery and materials science.

References

-

Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Brainly.com. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

ACS Catalysis. (2025). Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane. ACS Publications. [Link]

-

Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

-

Lumen Learning. The Effect of Substituents on Reactivity. MCC Organic Chemistry. [Link]

-

Lirias. (n.d.). Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. [Link]

-

ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. ResearchGate. [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. drughunter.com. [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

- Google Patents. (n.d.). Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.

-

Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

-